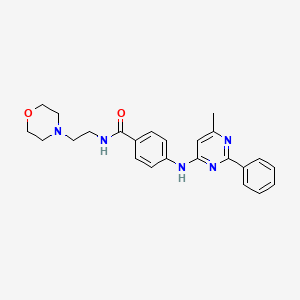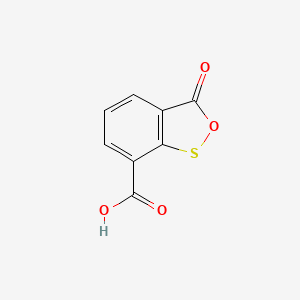
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- is a complex organic compound with the molecular formula C12H11N5S This compound is known for its unique structure, which includes two pyridine rings and a phenyl group attached to a hydrazinecarbothioamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- typically involves the reaction of di-2-pyridyl ketone with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, usually in ethanol or another suitable solvent, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: Studies have explored its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with DNA and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-
- Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N,N-dimethyl-
Uniqueness
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl- is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its ethyl and dimethyl analogs, the phenyl group may enhance its ability to interact with biological targets, potentially leading to more potent effects.
Eigenschaften
CAS-Nummer |
67629-66-7 |
|---|---|
Molekularformel |
C18H15N5S |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-(dipyridin-2-ylmethylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C18H15N5S/c24-18(21-14-8-2-1-3-9-14)23-22-17(15-10-4-6-12-19-15)16-11-5-7-13-20-16/h1-13H,(H2,21,23,24) |
InChI-Schlüssel |
VNUVYYRRCULWPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NN=C(C2=CC=CC=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


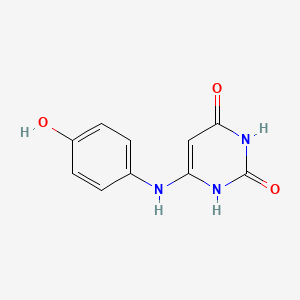
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
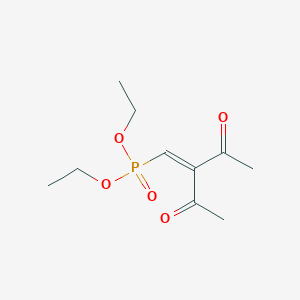
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)

![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
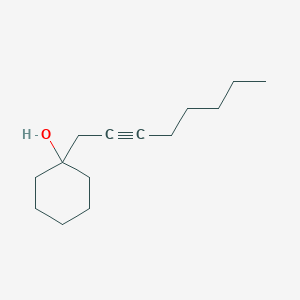
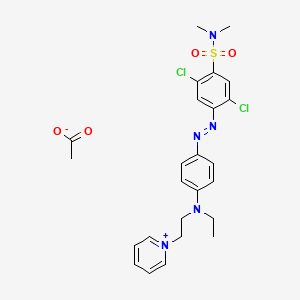
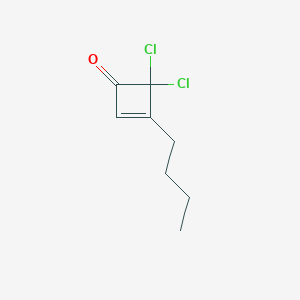
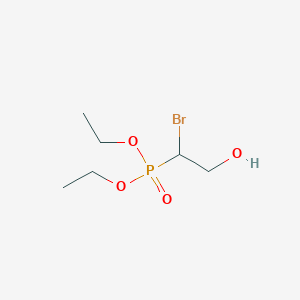
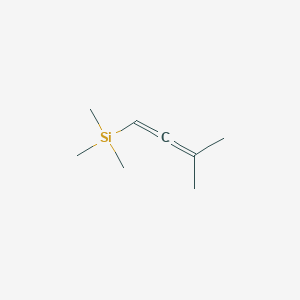
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
